![molecular formula C12H14ClFO2S B14239273 Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester CAS No. 380859-98-3](/img/structure/B14239273.png)
Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester is a synthetic organic compound that belongs to the class of butanoic acid esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester typically involves the esterification of butanoic acid derivatives with appropriate alcohols in the presence of catalysts. One common method is the reaction of 2-fluorobutanoic acid with 4-chlorophenylthiol in the presence of a dehydrating agent such as thionyl chloride, followed by esterification with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. The reaction conditions are optimized to achieve high yield and purity, often involving temperature control, pressure regulation, and the use of solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluoro or chloro groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester involves its interaction with specific molecular targets. The presence of the fluoro and chlorophenylthio groups allows the compound to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 2-methyl-, ethyl ester
- Butanoic acid, 2-hydroxy-, ethyl ester
- Butanoic acid, ethyl ester
Uniqueness
Butanoic acid, 2-[(4-chlorophenyl)thio]-2-fluoro-, ethyl ester is unique due to the presence of both fluoro and chlorophenylthio groups, which confer distinct chemical and biological properties. These substitutions can significantly alter the compound’s reactivity, stability, and interaction with biological targets compared to other butanoic acid esters.
Properties
CAS No. |
380859-98-3 |
|---|---|
Molecular Formula |
C12H14ClFO2S |
Molecular Weight |
276.76 g/mol |
IUPAC Name |
ethyl 2-(4-chlorophenyl)sulfanyl-2-fluorobutanoate |
InChI |
InChI=1S/C12H14ClFO2S/c1-3-12(14,11(15)16-4-2)17-10-7-5-9(13)6-8-10/h5-8H,3-4H2,1-2H3 |
InChI Key |
KVHABEKLUYZOOO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)(F)SC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



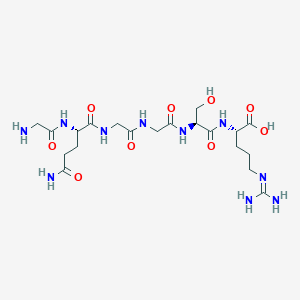
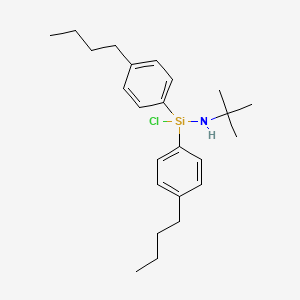

![5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14239221.png)
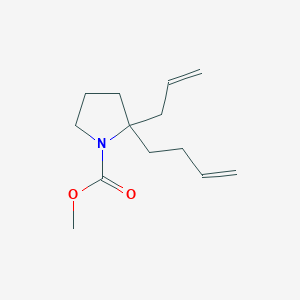

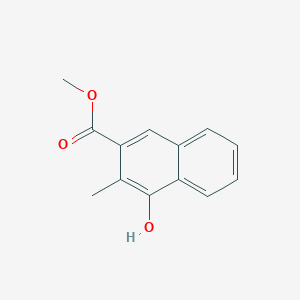
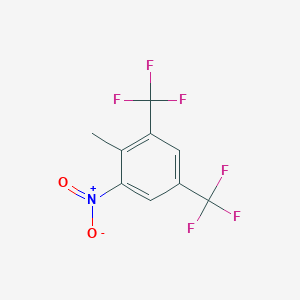
![4-[(1-Benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B14239250.png)
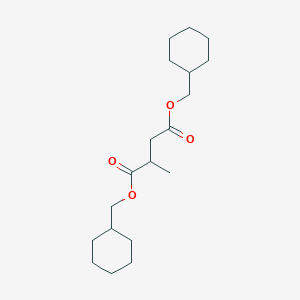
![(2S)-2-[(4-phenylphenoxy)methyl]oxirane](/img/structure/B14239259.png)


